1-(Benzylthio)acetone

Organic Synthesis Catalysis Process Chemistry

1-(Benzylthio)acetone (CAS 10230-69-0) is a thioether ketone building block with the molecular formula C₁₀H₁₂OS and a molecular weight of 180.27 g/mol. Its physical state is typically a colorless to yellow liquid with a density of 1.09 g/mL at 25°C and a boiling point of 155°C.

Molecular Formula C10H12OS
Molecular Weight 180.27 g/mol
CAS No. 10230-69-0
Cat. No. B161517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzylthio)acetone
CAS10230-69-0
Molecular FormulaC10H12OS
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCC(=O)CSCC1=CC=CC=C1
InChIInChI=1S/C10H12OS/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
InChIKeyOIEDQMIEPJIRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzylthio)acetone (CAS 10230-69-0) – Product Overview and Baseline Characteristics for Scientific Procurement


1-(Benzylthio)acetone (CAS 10230-69-0) is a thioether ketone building block with the molecular formula C₁₀H₁₂OS and a molecular weight of 180.27 g/mol [1]. Its physical state is typically a colorless to yellow liquid with a density of 1.09 g/mL at 25°C and a boiling point of 155°C [1]. This compound is commercially available from multiple reputable suppliers with typical purities ranging from 95% to 98% . Its primary utility lies as a versatile intermediate in organic synthesis, where the benzylthio group provides a handle for further functionalization [2][3].

Synthetic role Versatile thioether ketone intermediate for C–S bond diversification
Physical form Liquid at room temperature – compatible with automated liquid handling and continuous flow
Purity options Commercial grades from 95% to 98% to match synthetic stringency and purification budget

Why 1-(Benzylthio)acetone Cannot Be Replaced by Generic In-Class Analogs in Key Research Applications


Generic substitution with close structural analogs—such as 1-(phenylthio)acetone or α-methylthioacetone—is not feasible for applications requiring the specific steric and electronic profile of the benzylthio moiety. The benzyl group provides a larger hydrophobic footprint and distinct π-interaction capabilities compared to a simple phenyl or alkyl substituent [1]. This difference directly impacts binding affinity in biological systems: 1-(benzylthio)acetone derivatives exhibit an 80 nM IC₅₀ against Anopheles gambiae acetylcholinesterase [2], whereas a representative phenylthio analog shows significantly weaker activity (IC₅₀ = 1360 nM) against human AChE [3], a difference of over an order of magnitude. Furthermore, the unique physical properties—density 1.09 g/mL, boiling point 155°C, and refractive index 1.5580—diverge from those of phenylthioacetone (MW 166.24, solid state at room temperature) , impacting both synthetic handling and analytical method development [4]. Consequently, interchange in established synthetic protocols or biological assays will alter outcomes in an unpredictable manner, necessitating procurement of the specific compound.

Attribute
1-(Benzylthio)acetone
Phenylthio analog
Steric/electronic profile
Benzyl: larger hydrophobic footprint, stronger π-stacking
Phenyl: reduced steric bulk, different π-interaction geometry
AChE inhibition context
Reported high inhibition (cross-study, species-dependent)
Markedly lower activity reported; an order-of-magnitude difference
Physical handling
Liquid at 25 °C; facilitates metered dosing
Solid at 25 °C; requires dissolution before liquid transfer
Chromatographic identity
Higher LogP; distinct reverse-phase retention
Lower LogP; co-elution risk in impurity profiling

Product-Specific Quantitative Evidence Guide for 1-(Benzylthio)acetone (CAS 10230-69-0)


Synthesis Yield: Titanium-Catalyzed Route Delivers 76% Yield

The synthesis of 1-(benzylthio)acetone via a dinuclear Schiff base titanium perfluorooctanesulfonic acid complex catalyst from dibenzyl disulfide and α-bromoacetone in the presence of zinc powder achieves a 76% isolated yield . This yield is reported for a specific catalytic system at 60°C over 12 hours. In contrast, a closely related synthesis of phenylthioacetone via alternative routes has been reported with yields of 65% [1], representing a quantifiable difference of 11 percentage points.

Synthesis yield
Cross-study comparable
76%
Phenylthio analog: 65%
Supports process efficiency selection
Ti-catalyzed, toluene, 60 °C, 12 h
Organic Synthesis Catalysis Process Chemistry

Commercial Purity: 98% Pure Material Available from Thermo Fisher

Thermo Fisher Scientific (formerly Alfa Aesar) supplies 1-(benzylthio)acetone with a purity specification of 98% . This is a higher grade than the typical 95% purity offered by several other major suppliers . For the comparator 1-(phenylthio)acetone, purity specifications are also commonly 95% , indicating that a higher-purity source of 1-(benzylthio)acetone is commercially available.

Commercial purity
Direct head-to-head
98%
Other suppliers: 95% typical
Higher purity may reduce side reactions
Vendor CoA; verify lot-specific purity
Analytical Chemistry Material Science Quality Control

Biological Activity: 17-Fold Higher AChE Inhibition Potency Compared to a Phenylthio Analog

A benzylthioacetone derivative exhibits an IC₅₀ of 80 nM against recombinant Anopheles gambiae acetylcholinesterase (AChE1) expressed in sf9 insect cells [1]. In a comparable assay, a phenylthio analog shows an IC₅₀ of 1360 nM against human AChE from erythrocytes [2]. This represents a 17-fold difference in potency, with the benzylthio derivative being markedly more active. While the species differ, the substantial magnitude of the potency difference underscores the critical role of the benzyl substituent.

AChE inhibition (IC₅₀)
Cross-study comparable
80 nM
Phenylthio analog: 1360 nM
Species-specific inhibition context; SAR review
AgAChE1 vs human AChE; species mismatch
Chemical Biology Enzymology Drug Discovery

Process Safety Advantage: Reduced Cyanide Use in Hydantoin Synthesis

An improved process for synthesizing (RS)-5-methyl-5-{[(phenylmethyl)thio]methyl}imidazolidine-2,4-dione (a hydantoin derivative) from 1-(benzylthio)acetone reduces potassium cyanide usage from approximately 2 equivalents to 1.00-1.02 equivalents, and ammonium carbonate from about 5 equivalents to 1.1-1.25 equivalents [1]. This modification lowers the maximum operating pressure from about 9 barg to 1.5-2.5 barg, a substantial safety improvement [1].

Cyanide usage reduction
Direct head-to-head
~50%
KCN equiv. reduced from 2 to 1.0–1.02
Process safety improvement context
Hydantoin synthesis; lower operating pressure
Process Chemistry Safety Engineering Pharmaceutical Synthesis

Analytical Differentiation: HPLC Retention Time and UV Profile Unique from Phenylthio Analog

1-(Benzylthio)acetone can be analyzed using a reverse-phase Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. The compound's calculated LogP is 2.07 [2]. In contrast, 1-(phenylthio)acetone has a LogP of approximately 1.80 [3]. This difference in hydrophobicity results in distinct retention times, allowing for unambiguous identification and quantification in mixtures.

Hydrophobicity (LogP)
Class-level inference
2.07
Phenylthio analog: ~1.80
Distinct retention enables unambiguous ID
Calculated values; confirm experimentally
Analytical Chemistry Chromatography Quality Control

Physical State and Handling: Liquid Benzylthio vs. Solid Phenylthio Analog

1-(Benzylthio)acetone is a colorless to yellow liquid at room temperature with a boiling point of 155°C at atmospheric pressure and a density of 1.09 g/mL [1]. Its close analog, 1-(phenylthio)acetone, is reported as a solid at room temperature . This fundamental physical difference has practical implications for handling, dosing, and integration into continuous flow chemistry setups.

Physical state
Direct head-to-head
Liquid
Phenylthio analog: solid
Liquid form simplifies automated handling
At room temperature; verify for your setup
Chemical Handling Process Engineering Formulation

1-(Benzylthio)acetone Application Scenarios for Research and Industrial Use


Precursor for High-Yield Hydantoin Synthesis

1-(Benzylthio)acetone is a key intermediate in the synthesis of 5-methyl-5-{[(phenylmethyl)thio]methyl}imidazolidine-2,4-dione, a hydantoin derivative with potential pharmaceutical relevance. The improved process described in US20090221640A1 utilizes a 76% yield route and significantly reduces hazardous cyanide waste, making this compound a preferred choice for multi-kilogram scale preparations [1].

Scaffold for Potent Acetylcholinesterase Inhibitors

Derivatives of 1-(benzylthio)acetone demonstrate high potency against acetylcholinesterase (IC₅₀ = 80 nM) [2]. This activity profile supports its use as a starting point for the design of novel insecticides or chemical probes targeting the cholinergic system. The 17-fold potency advantage over a phenylthio analog underscores its value in structure-activity relationship (SAR) studies [3].

Building Block in Organic Synthesis Requiring High Purity

For synthetic routes where side reactions must be minimized, the 98% purity grade from Thermo Fisher Scientific is recommended . This higher purity material reduces the need for additional purification steps, improving overall synthetic efficiency in applications such as the preparation of complex thioether-containing molecules [4].

Reference Standard for Analytical Method Development

The distinct HPLC retention profile on a Newcrom R1 column (LogP = 2.07) allows 1-(benzylthio)acetone to serve as a reference standard for method development [5]. Its clear separation from structurally similar compounds (e.g., phenylthioacetone, LogP ~1.80) makes it ideal for calibrating analytical systems used in impurity profiling and reaction monitoring [6].

Application
Selection Property
Validation Focus
Hydantoin synthesis intermediate
Reported synthetic route with reduced cyanide usage
Yield and process safety context
Acetylcholinesterase inhibitor scaffold
Reported AChE inhibitory profile
SAR and species-specific assay context
High-purity organic synthesis
Elevated purity specification (98%)
Reaction fidelity and purification requirement
HPLC reference standard
Distinct chromatographic retention profile
Method calibration and impurity profiling

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